molecular formula C23H19N3O2S2 B3691152 N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide

Cat. No.: B3691152
M. Wt: 433.5 g/mol
InChI Key: GINZASUBPZSQAF-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. . This compound, in particular, has shown promise in various scientific research fields due to its unique structural properties.

Preparation Methods

The synthesis of N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide typically involves the reaction of 2-aminobenzothiazole with appropriate acylating agents. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethylformamide (DMF) solvent . The reaction conditions are relatively mild, and high yields (80-95%) can be obtained under these conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.

Comparison with Similar Compounds

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide can be compared with other benzothiazole derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the benzothiazole ring with the phenoxyacetamide moiety in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S2/c1-15-17(22-24-19-11-5-6-13-20(19)30-22)10-7-12-18(15)25-23(29)26-21(27)14-28-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINZASUBPZSQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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